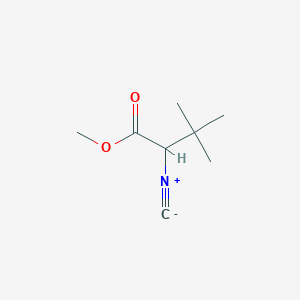
1-(4-Methylphenyl)pyrrole-2-carbonitrile
Overview
Description
1-(4-Methylphenyl)pyrrole-2-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 4-methylphenylpyrrole-2-carbonitrile, and its molecular formula is C12H10N2.
Scientific Research Applications
Corrosion Inhibition
1-(4-Methylphenyl)pyrrole-2-carbonitrile and similar compounds have been studied for their potential as corrosion inhibitors. For instance, derivatives like 5-(phenylthio)-3H-pyrrole-4-carbonitriles have shown effectiveness in inhibiting mild steel corrosion in acidic environments, such as 1 M HCl. These compounds act by adsorbing onto the metal surface, thereby preventing corrosion. Their efficiency increases with concentration, and they are primarily anodic type inhibitors. This was demonstrated through various experimental and theoretical methods, including polarization studies and scanning electron microscopy (SEM) (Verma et al., 2015).
Catalysis in Organic Synthesis
Pyrrole carbonitriles, including 1-(4-Methylphenyl)pyrrole-2-carbonitrile, have been used in the synthesis of organometallic catalysts. For example, a study focused on creating a highly active palladium catalyst for Suzuki-type C−C coupling using a bis(oxazolinyl)pyrrole derivative, showcasing the utility of pyrrole carbonitriles in facilitating important chemical reactions (Mazet & Gade, 2001).
Antimicrobial Applications
Certain pyrrole carbonitriles have been synthesized and evaluated for their antimicrobial properties. These compounds, including 2-amino-1-(4-methoxyphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitriles, have shown potent activity against various Gram-positive and Gram-negative bacteria, as well as fungi. This indicates the potential of these compounds in the development of new antimicrobial agents (Mohamed, El-Domany, & Abd El-hameed, 2009).
properties
IUPAC Name |
1-(4-methylphenyl)pyrrole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-10-4-6-11(7-5-10)14-8-2-3-12(14)9-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFPSMFKRRQDIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383946 | |
| Record name | 1-(4-methylphenyl)pyrrole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)pyrrole-2-carbonitrile | |
CAS RN |
35524-48-2 | |
| Record name | 1-(4-methylphenyl)pyrrole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-Aminophenyl)[4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B1620774.png)


![1-[2-[(2-Hydroxyethyl)thio]ethyl]-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1620781.png)







![4-[3-(Methylthio)phenyl]-3-thiosemicarbazide](/img/structure/B1620792.png)

![N-[(Dibutylamino)thioxomethyl]-benzamide](/img/structure/B1620797.png)